molecular formula C13H12ClNO B7974092 2-(3-Chlorophenoxy)-3-methylaniline

2-(3-Chlorophenoxy)-3-methylaniline

Cat. No.: B7974092
M. Wt: 233.69 g/mol
InChI Key: TUWXYHLQTCDJQC-UHFFFAOYSA-N
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Description

2-(3-Chlorophenoxy)-3-methylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a chlorophenoxy group attached to the aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenoxy)-3-methylaniline typically involves the reaction of 3-chlorophenol with 3-methylaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include catalysts and solvents that facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenoxy)-3-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives .

Scientific Research Applications

2-(3-Chlorophenoxy)-3-methylaniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenoxy)-3-methylaniline involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. For example, the compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chlorophenoxy)-3-methylaniline is unique due to its specific substitution pattern and the presence of both a chlorophenoxy group and a methyl group on the aniline structure. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-(3-chlorophenoxy)-3-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c1-9-4-2-7-12(15)13(9)16-11-6-3-5-10(14)8-11/h2-8H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWXYHLQTCDJQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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